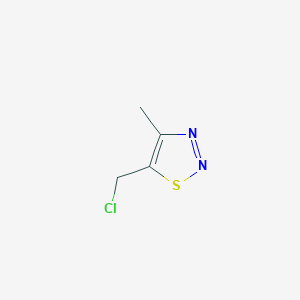

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Descripción general

Descripción

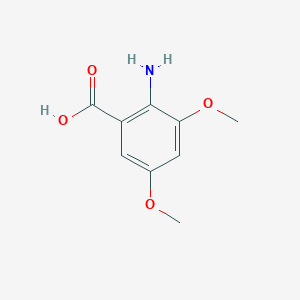

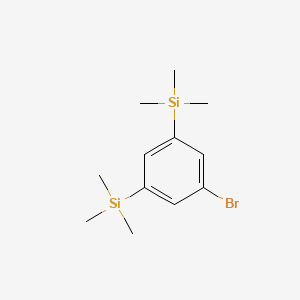

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is a compound that belongs to the class of 1,2,3-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms, two nitrogen atoms, and one sulfur atom. The thiadiazole ring is a significant structural motif in medicinal chemistry due to its biological activities, and it is often incorporated into compounds with potential fungicidal, antiviral, and other bioactive properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under various conditions. For instance, 5-methyl-1,2,3-thiadiazoles can be synthesized using a one-step procedure via the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex structures . Another method includes the microwave-assisted synthesis of triazolo-thiadiazoles, which demonstrates the utility of microwave irradiation in promoting efficient condensation reactions . Additionally, the synthesis of 5-aryloxymethylene thiadiazoles involves cyclization catalyzed by glacial acetic acid .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The geometry of the molecules, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including nucleophilic displacement, as seen in the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones . The reactivity of thiadiazoles with molecular iodine has also been studied, leading to the formation of complexes and salts that can be characterized by X-ray diffraction . These reactions are important for the functionalization of the thiadiazole ring and the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of substituents on the thiadiazole ring can affect the compound's polarity, electronic properties, and potential for intermolecular interactions such as hydrogen bonding . The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations, providing insights into the reactivity and stability of the compounds . The physical properties, such as solubility and melting point, are also crucial for the practical application of these compounds as bioactive agents.

Aplicaciones Científicas De Investigación

Field

Application Summary

Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Method of Application

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Chloromethylation of Aromatic Compounds

Field

Application Summary

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Method of Application

The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Results or Outcomes

Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Coumarin Derivatives

Field

Application Summary

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They are a diverse category of both naturally occurring as well as synthesized compounds with numerous biological and therapeutic properties .

Method of Application

Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed comparing advantages and disadvantages of each method . Conventional methods discussed are Pechmann, Knoevenagel, Perkin, Wittig, Kostanecki, Buchwald-Hartwig, and metal-induced coupling reactions such as Heck and Suzuki, as well as green approaches involving microwave or ultrasound energy .

Results or Outcomes

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Production of Hypercrosslinked Porous Polymer Materials

Field

Application Summary

Hypercrosslinked porous polymer materials are used in various applications due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Method of Application

Commonly used crosslinkers for the production of these materials were halogen-containing compounds such as bifunctional monochlorodimethyl ether (MCDE), tetrachloromethane (CCl4), dichloroxylene (DCX), 4,4′-bis(chloromethyl)biphenyl (BCMBP), p, p ′-bis-chloromethyl-l,4-diphenylbutane (DPB), and trifunctional tris-(chloromethyl)-mesitylene (TCMM) as well as di or triiodoalkanes .

Results or Outcomes

The use of these crosslinkers allows for the creation of materials with a wide range of properties, making them suitable for a variety of applications .

Synthesis of 5-(Chloromethyl)furfural (CMF) from High Fructose Corn Syrup

Field

Application Summary

5-(Chloromethyl)furfural (CMF) is synthesized from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock .

Method of Application

The synthesis of CMF from HFCS is achieved through an improved three pump system, allowing for production of CMF with no additional handling of stock solutions .

Results or Outcomes

This method has resulted in large increases in reaction efficiency achieved over existing batch processes .

Production of 5-Methylfurfural (MFF)

Field

Application Summary

5-Methylfurfural (MFF) is a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .

Method of Application

Selective reduction of the hydrophobic congeners of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF), produces MFF .

Results or Outcomes

MFF has been identified as a promising renewable chemical intermediate .

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Direcciones Futuras

This involves discussing potential future research directions, applications, or improvements related to the compound.

Propiedades

IUPAC Name |

5-(chloromethyl)-4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYAOTXDQPOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512805 | |

| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |

CAS RN |

82172-42-7 | |

| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)